Holmium(III) phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

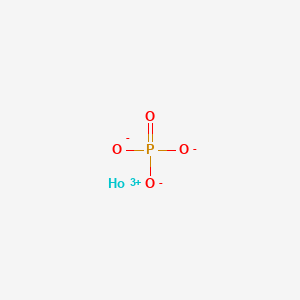

Holmium(III) phosphate is an inorganic compound composed of holmium and phosphate ions, with the chemical formula HoPO₄. Holmium is a rare earth element, and its compounds are known for their unique magnetic and optical properties. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.

Wirkmechanismus

Holmium(III) phosphate, also known as phosphoric acid holmium salt, is a high-purity salt with the linear formula HoPO4 . It is a compound of interest in various fields, including proteomics research and photocatalysis .

Target of Action

It has been used in the preparation of composite photocatalysts , suggesting that its targets could be related to light absorption and energy transfer processes.

Mode of Action

This compound has been used in the preparation of Ag3PO4@holmium phosphate (HP) composite photocatalysts . During the co-deposition process, Ag3PO4 particles were encapsulated by a flocculent amorphous substance layer of HP, forming a core-shell heterojunction structure . This structure significantly improved the photocatalytic activity of Ag3PO4 .

Result of Action

The core-shell structure of the Ag3PO4@holmium phosphate composite significantly improved the photocatalytic activity of Ag3PO4 . This suggests that the presence of this compound can enhance the efficiency of light-induced chemical reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of photocatalysis, factors such as light intensity, wavelength, and the presence of other reactants can affect its efficacy and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Holmium(III) phosphate can be synthesized through several methods, including:

Solid-State Synthesis: This involves heating holmium oxide (Ho₂O₃) with phosphoric acid (H₃PO₄) at high temperatures to form holmium phosphate.

Co-precipitation Method: Holmium nitrate (Ho(NO₃)₃) and sodium phosphate (Na₃PO₄) solutions are mixed, resulting in the precipitation of holmium phosphate.

Hydrothermal Method: Holmium chloride (HoCl₃) and phosphoric acid are reacted under high pressure and temperature in an autoclave to produce holmium phosphate crystals.

Industrial Production Methods: Industrial production of holmium phosphate typically involves large-scale solid-state synthesis or co-precipitation methods due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Holmium(III) phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to holmium metal using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution Reactions: It can react with other phosphates or metal salts to form mixed-metal phosphates.

Complexation Reactions: this compound can form complexes with organic ligands, enhancing its solubility and reactivity.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Lithium aluminum hydride or hydrogen gas.

Substitution: Metal salts or other phosphate compounds.

Complexation: Organic ligands like EDTA (ethylenediaminetetraacetic acid).

Major Products:

Reduction: Holmium metal.

Substitution: Mixed-metal phosphates.

Complexation: Holmium-ligand complexes.

Wissenschaftliche Forschungsanwendungen

Holmium(III) phosphate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other holmium compounds.

Biology: Employed in the study of biological systems due to its unique magnetic properties.

Vergleich Mit ähnlichen Verbindungen

Holmium(III) phosphate can be compared with other rare earth phosphates:

Holmium Phosphide (HoP): Unlike holmium phosphate, holmium phosphide is a semiconductor used in high-frequency applications.

Lithium Magnesium Phosphate (LiMgPO₄): This compound is used in optically stimulated luminescence dosimetry and has different luminescent properties compared to holmium phosphate.

Uniqueness: this compound’s unique combination of magnetic, optical, and catalytic properties makes it distinct from other rare earth phosphates. Its applications in radiation therapy and photocatalysis further highlight its versatility and importance in scientific research.

Eigenschaften

CAS-Nummer |

14298-39-6 |

|---|---|

Molekularformel |

H3HoO4P |

Molekulargewicht |

262.926 g/mol |

IUPAC-Name |

holmium;phosphoric acid |

InChI |

InChI=1S/Ho.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

GHJOLHIXGZDNBM-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[Ho+3] |

Kanonische SMILES |

OP(=O)(O)O.[Ho] |

Key on ui other cas no. |

14298-39-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.